molecular formula C15H12ClN3O2S B2423990 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891119-17-8

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2423990
CAS No.: 891119-17-8
M. Wt: 333.79
InChI Key: VUZQRCBPXLDNJJ-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. Common reagents include acetic anhydride, phosphorus oxychloride, and sulfuric acid.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a dicarbonyl compound and elemental sulfur or a sulfur-containing reagent such as Lawesson’s reagent.

    Chlorination: The chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated thiophene derivative with an amine, typically under basic conditions using reagents such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the oxadiazole ring or carboxamide group.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its electronic properties.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex molecules and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the oxadiazole and thiophene rings, which are less common in similar compounds. This unique structure contributes to its diverse applications and potential for further research and development.

Biological Activity

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
  • Introduction of the Thiophene Ring : A cyclization reaction involving a dicarbonyl compound and elemental sulfur introduces the thiophene structure.
  • Chlorination : Chlorination is performed using agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine substituent on the thiophene ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound interacts with various enzymes and receptors that play crucial roles in biological processes. These interactions can lead to inhibition or activation of these targets.
  • Signaling Pathways : It modulates pathways related to cell growth, apoptosis, and inflammation, which are critical for its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed higher potency than doxorubicin against certain leukemia and breast cancer cell lines .
Cell LineIC50 (µM)Reference
CEM-13<0.1
MCF-710.38
U-937<0.1

Antimicrobial and Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for:

  • Antimicrobial Activity : Preliminary evaluations suggest that it may exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways indicates potential use in treating inflammatory diseases.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of oxadiazole derivatives including our compound, it was found that:

  • The compound induced apoptosis in MCF-7 cells through the activation of p53 and caspase pathways.
  • Flow cytometry results confirmed a dose-dependent increase in apoptotic cells upon treatment with the compound .

Study 2: Inhibition of Carbonic Anhydrases

Another investigation focused on the inhibition of carbonic anhydrases (CAs), which are crucial in cancer metabolism:

  • The compound selectively inhibited hCA IX at nanomolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-3-4-9(2)10(7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZQRCBPXLDNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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